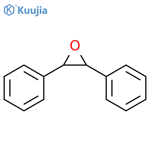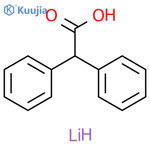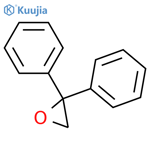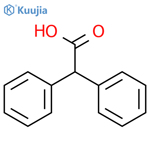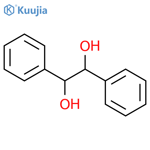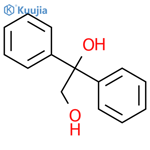- CF3CO2ZnEt-mediated highly regioselective rearrangement of bromohydrins to aldehydes, Tetrahedron Letters, 2011, 52(45), 5968-5971
Cas no 947-91-1 (Diphenylacetaldehyde (>80%))
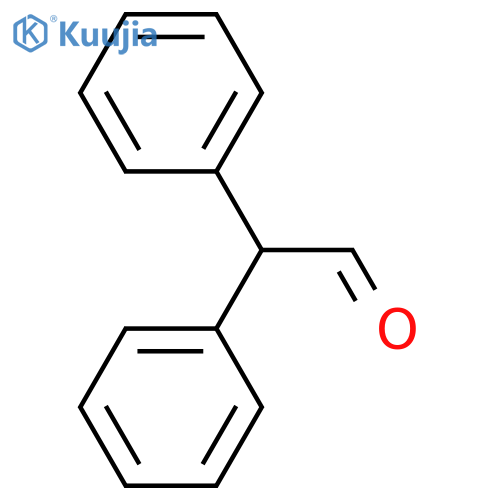
Diphenylacetaldehyde (>80%) structure
Nom du produit:Diphenylacetaldehyde (>80%)
Numéro CAS:947-91-1
Le MF:C14H12O
Mégawatts:196.244483947754
MDL:MFCD00006972
CID:94229
PubChem ID:13696
Diphenylacetaldehyde (>80%) Propriétés chimiques et physiques
Nom et identifiant
-
- 2,2-Diphenylacetaldehyde
- Acetaldehyde, 2,2-diphenyl-
- Diphenylacetaldehyde
- Acetaldehyde, diphenyl-
- Diphenylketen
- DIPHENYL-ACETALDEHYDE
- alpha-Phenylbenzeneacetaldehyde
- Benzeneacetaldehyde, .alpha.-phenyl-
- HLLGFGBLKOIZOM-UHFFFAOYSA-N
- Diphenylethanal
- Diphenyl-acetaldehyd
- diphenylacetoaldehyde
- WLN: VHYR&R
- 2,2-diphenyl-acetaldehyde
- Diphenylacetaldehyde, 97%
- 2-Phenyl-benzeneacetaldehyde
- DT
- Acetaldehyde, diphenyl- (6CI, 7CI, 8CI)
- α-Phenylbenzeneacetaldehyde (ACI)
- 2,2-Bisphenyl acetaldehyde
- 2,2-Diphenylethanal
- NSC 21645
- α,α-Diphenylacetaldehyde
- AKOS001043900
- Diphenylacetaldehyde (>80%)
- DTXSID80241575
- NSC21645
- SY051214
- J-640468
- MFCD00006972
- UNII-GMF2B8R7DD
- BRN 1424292
- Benzeneacetaldehyde, alpha-phenyl-
- J-800292
- 4-07-00-01400 (Beilstein Handbook Reference)
- DS-14725
- Z56899117
- NSC-21645
- EN300-17215
- CHEMBL4460620
- GMF2B8R7DD
- EINECS 213-433-7
- SCHEMBL193931
- D2492
- DPAA cpd
- 947-91-1
- DTXCID10164066
- AI3-20753
- NS00040419
- N-[(4-Aminophenyl)carbamothioyl]-4-(2-methyl-2-propanyl)benzamide
- BENZENEACETALDEHYDE, ?-PHENYL-
-
- MDL: MFCD00006972
- Piscine à noyau: 1S/C14H12O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,14H
- La clé Inchi: HLLGFGBLKOIZOM-UHFFFAOYSA-N
- Sourire: O=CC(C1C=CC=CC=1)C1C=CC=CC=1
- BRN: 1424292
Propriétés calculées
- Qualité précise: 196.08900
- Masse isotopique unique: 196.089
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 3
- Complexité: 170
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 17.1
- Charge de surface: 0
- Le xlogp3: 3
- Nombre d'tautomères: 2
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Dense: 1.106 g/mL at 25 °C(lit.)
- Point d'ébullition: 175°C/14mmHg(lit.)
- Point d'éclair: Degrés Fahrenheit: 235.4°f
Degrés Celsius: 113 ° C - Indice de réfraction: n20/D 1.589(lit.)
- Le PSA: 17.07000
- Le LogP: 3.01740
- Solubilité: Pas encore déterminé
Diphenylacetaldehyde (>80%) Informations de sécurité
- Mot signal:Warning
- Description des dangers: H315;H319;H335
- Déclaration d'avertissement: P280;P302+P352;P305+P351+P338;P261
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Instructions de sécurité: S23-S24/25
- Carte FOCA taille f:10
- RTECS:AB2827500
-
Identification des marchandises dangereuses:

- Conditions de stockage:-20 °C
Diphenylacetaldehyde (>80%) PrixPlus >>
| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110980-100g |
Diphenylacetaldehyde |
947-91-1 | 98% | 100g |
¥3484.00 | 2024-04-24 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2492-5G |
Diphenylacetaldehyde |
947-91-1 | >95.0%(GC) | 5g |
¥390.00 | 2024-04-15 | |
| Enamine | EN300-17215-50.0g |
2,2-diphenylacetaldehyde |
947-91-1 | 90% | 50g |
$743.0 | 2023-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110980-1g |
Diphenylacetaldehyde |
947-91-1 | 98% | 1g |
¥83.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110980-5g |
Diphenylacetaldehyde |
947-91-1 | 98% | 5g |
¥276.00 | 2024-04-24 | |
| Enamine | EN300-17215-1.0g |
2,2-diphenylacetaldehyde |
947-91-1 | 90% | 1g |
$27.0 | 2023-05-06 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-255114-5g |
Diphenylacetaldehyde, |
947-91-1 | 5g |
¥564.00 | 2023-09-05 | ||
| Apollo Scientific | OR59843-5g |
Diphenylacetaldehyde |
947-91-1 | 97% | 5g |
£39.00 | 2024-05-23 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ML052-5g |
Diphenylacetaldehyde (>80%) |
947-91-1 | 95+% | 5g |
¥545.0 | 2022-06-10 | |
| Chemenu | CM255953-25g |
2,2-Diphenylacetaldehyde |
947-91-1 | 95% | 25g |
$203 | 2021-06-16 |
Diphenylacetaldehyde (>80%) Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid , Diethylzinc Solvents: Dichloromethane ; 0 °C; 30 min, 0 °C
1.2 0 °C; 10 min, 0 °C
1.2 0 °C; 10 min, 0 °C
Référence
Synthetic Routes 2
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Chlorotrimethylsilane , Zinc Solvents: Acetonitrile
1.2 Reagents: Styrene
1.2 Reagents: Styrene
Référence
- Zinc-promoted reactions. Part 11. Ionic reactions and single electron transfers in the Zn/TMSCI reduction of benzaldehyde, Main Group Metal Chemistry, 1999, 22(2), 89-94
Synthetic Routes 4
Conditions de réaction
1.1 Catalysts: Trifluoroacetic acid Solvents: 1,4-Dioxane ; 5 min, rt
Référence
- Triflic-Acid-Catalyzed Tandem Epoxide Rearrangement and Annulation with Alkynes: An Efficient Approach for Regioselective Synthesis of Naphthalenes, ChemistrySelect, 2022, 7(9),
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran
Référence
- Exceptionally facile reduction of carboxylic acid salts to aldehydes by 9-borabicyclo[3.3.1]nonane, Heterocycles, 1988, 27(7), 1595-8
Synthetic Routes 6
Conditions de réaction
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Dichloromethane ; 45 min, rt
Référence
- Erbium(III) triflate: A valuable catalyst for the rearrangement of epoxides to aldehydes and ketones, Synlett, 2004, (14), 2633-2635
Synthetic Routes 7
Conditions de réaction
1.1 Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene]hydro[(8-quinolinyl-κN)methyl-κC](t… Solvents: Tetrahydrofuran ; 23 °C; 24 h, 100 °C
Référence
- An air-stable cationic iridium hydride as a highly active and general catalyst for the isomerization of terminal epoxides, Chemical Communications (Cambridge, 2014, 50(73), 10592-10595
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: (T-4)-Bromohydro[1,1′-thiobis[methane]](1,1,2-trimethylpropyl)boron Solvents: Dichloromethane
Référence
- Facile reduction of saturated and unsaturated carboxylic acids and their salts to aldehydes by thexylbromoborane-dimethyl sulfide, Journal of Organic Chemistry, 1987, 52(22), 5030-2
Synthetic Routes 9
Conditions de réaction
1.1 Catalysts: Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,1… Solvents: Chloroform-d , Water ; 18 h, 60 °C
Référence
- Efficient epoxide isomerization within a self-assembled hexameric organic capsule, RSC Advances, 2016, 6(87), 83505-83509
Synthetic Routes 10
Conditions de réaction
1.1 Catalysts: Aluminum, methyl[[2,2′-sulfonylbis[6-bromo-4-(1,1-dimethylethyl)phenolato-κO]](2… Solvents: Dichloromethane
Référence
- Synthesis and properties of new types of sulfoxide- or sulfone-bridged Lewis acids, Journal of Heterocyclic Chemistry, 2000, 37(5), 1071-1076
Synthetic Routes 11
Synthetic Routes 12
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran
1.2 Reagents: Borate(1-), 1,5-cyclooctanediyldihydro-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran
1.3 Reagents: Water Solvents: Tetrahydrofuran
1.2 Reagents: Borate(1-), 1,5-cyclooctanediyldihydro-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran
1.3 Reagents: Water Solvents: Tetrahydrofuran
Référence
- One-pot conversion of carboxylic acids to aldehydes through treatment of acyloxy-9-borabicyclo[3.3.1]nonanes with lithium 9-boratabicyclo[3.3.1]nonane, Tetrahedron Letters, 1987, 28(39), 4575-8
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Borane Solvents: Tetrahydrofuran
1.2 Reagents: Dimethyl sulfate
1.3 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
1.2 Reagents: Dimethyl sulfate
1.3 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Référence
- Transformation of carboxylic acid salts to aldehydes by stepwise reduction with borane and oxidation with pyridinium chlorochromate, Bulletin of the Korean Chemical Society, 2001, 22(10), 1089-1092
Synthetic Routes 15
Synthetic Routes 16
Conditions de réaction
1.1 Catalysts: Aluminum, (5′-bromo[1,1′:3′,1′′-terphenyl]-2′-olato)dimethyl- Solvents: Dichloromethane
Référence
- A convenient procedure for rearrangement of epoxides by use of dimethylaluminum catalysts, Nippon Kagaku Kaishi, 1993, (7), 893-6
Synthetic Routes 17
Synthetic Routes 18
Synthetic Routes 19
Synthetic Routes 20
Conditions de réaction
1.1 Reagents: Dimethyl sulfate , Borane Solvents: Tetrahydrofuran
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Référence
- Exceptionally facile conversion of carboxylic acid salts to aldehydes by reductive oxidation with borane and pyridinium chlorochromate, Bulletin of the Korean Chemical Society, 2001, 22(3), 325-326
Diphenylacetaldehyde (>80%) Raw materials
- Benzeneacetic acid, α-phenyl-, lithium salt (9CI)
- trans-Stilbene Oxide
- HYDROBENZOIN
- Oxirane, 2,3-diphenyl-,(2R,3S)-rel-
- Benzeneethanol, β-bromo-α-phenyl-
- 3,6-Dioxa-2,7-disilaoctane, 2,2,7,7-tetramethyl-4,5-diphenyl-
- 1,1-diphenylethane-1,2-diol
- 2,2-diphenylacetic acid
- 2,2-Diphenyloxirane
- 2,3-diphenyloxirane
- Benzeneacetic acid, a-phenyl-, sodium salt
Diphenylacetaldehyde (>80%) Preparation Products
Diphenylacetaldehyde (>80%) Littérature connexe
-
Susana M. M. Lopes,Joana R. C. Santos,Teresa M. V. D. Pinho e Melo Org. Biomol. Chem. 2021 19 1122
-
Matas Steponaitis,Maria-Grazia La-Placa,?smail Cihan Kaya,Giedre Bubniene,Vygintas Jankauskas,Maryte Daskeviciene,Michele Sessolo,Tadas Malinauskas,Henk J. Bolink,Vytautas Getautis Sustainable Energy Fuels 2020 4 5017
-
Xianghua Zeng,Daqian Xu,Chengxia Miao,Chungu Xia,Wei Sun RSC Adv. 2014 4 46494
-
Mathew W. C. Robinson,A. Matthew Davies,Richard Buckle,Ian Mabbett,Stuart H. Taylor,Andrew E. Graham Org. Biomol. Chem. 2009 7 2559
-
Oriol Salvado,Elena Fernández Chem. Commun. 2021 57 6300
947-91-1 (Diphenylacetaldehyde (>80%)) Produits connexes
- 4395-92-0(2-[4-(propan-2-yl)phenyl]acetaldehyde)
- 93-53-8(2-Phenylpropanal)
- 849021-24-5(2-(3-Methylphenyl)malondialdehyde)
- 1335-44-0(Benzeneacetaldehyde,ar-(1-methylethyl)-)
- 27956-35-0(2-(4-Methylphenyl)malonaldehyde)
- 26591-66-2(2-Phenylmalondialdehyde)
- 1005695-87-3(ethyl 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo1,5-apyrimidine-3-carboxylate)
- 2248406-06-4(tert-Butyl 2-amino-6-bromoisonicotinate)
- 1091621-63-4(Loxoprofen L-Methol Ester)
- 1187929-53-8(6-nitro-2,3-dihydro-1h-indole hydrochloride)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:947-91-1)Diphenylacetaldehyde (>80%)

Pureté:99%
Quantité:100g
Prix ($):363.0

